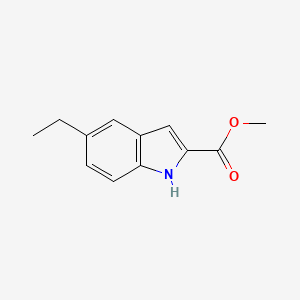

methyl 5-ethyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-8-4-5-10-9(6-8)7-11(13-10)12(14)15-2/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFWRKPQGRNTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Ethyl 1h Indole 2 Carboxylate and Advanced Analog Design

Established Synthetic Routes to Indole-2-Carboxylate (B1230498) Core Structures

The construction of the foundational indole-2-carboxylate ring system can be achieved through several classical and contemporary synthetic methodologies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Modern Adaptations of Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a pivotal method for the preparation of indoles. synarchive.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of indole-2-carboxylates, α-ketoesters or their derivatives are common starting materials.

Modern advancements have expanded the scope and utility of this venerable reaction. One notable adaptation involves the use of β-nitroacrylates as an alternative to α-ketoesters. mdpi.com This method provides a valuable route to alkyl indole-2-carboxylates in satisfactory yields through a two-step process involving reaction with arylhydrazines. mdpi.com To prevent transesterification at the C-2 position, the indolization step is conducted in the same alcohol that corresponds to the ester moiety. mdpi.com

Another significant modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and broadens the range of accessible starting materials. wikipedia.org Catalysts for the Fischer indole synthesis are typically Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and aluminum chloride. wikipedia.org

| Method | Key Reactants | Catalyst/Conditions | Key Features |

| Classical Fischer Synthesis | Phenylhydrazine, α-Ketoester (e.g., ethyl pyruvate) | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | Well-established, versatile for various substitutions. wikipedia.orgorgsyn.org |

| β-Nitroacrylate Method | Arylhydrazine, β-Nitroacrylate | Acidic conditions | Avoids the use of α-ketoesters, good yields. mdpi.com |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | Expands scope to include aryl bromides. wikipedia.org |

Hemetsberger-Knittel Indole Synthesis and Reaction Optimization for Indole-2-Carboxylates

The Hemetsberger-Knittel synthesis is a powerful method for preparing indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.comwikipedia.org This precursor is readily synthesized through a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate, such as ethyl azidoacetate. researchgate.netrsc.org The subsequent step involves a thermolytic cyclization, often carried out in a high-boiling solvent like xylene, which proceeds through a postulated nitrene intermediate to form the indole ring. wikipedia.orgresearchgate.net

| Step | Reaction | Key Reactants | Typical Conditions |

| 1 | Knoevenagel Condensation | Aryl aldehyde, Ethyl azidoacetate | Sodium ethoxide rsc.org |

| 2 | Thermolytic Cyclization | 3-Aryl-2-azido-propenoic ester | High-boiling solvent (e.g., xylene), heat researchgate.net |

Condensation Reactions Utilizing 2-Halo Aryl Aldehydes/Ketones and Ethyl Isocyanoacetate

A highly effective route to indole-2-carboxylic acid esters involves the condensation of 2-halo substituted aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.net This method offers a direct approach to the indole core. The use of microwave irradiation in conjunction with ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), has been shown to significantly improve this transformation. researchgate.netresearchgate.net This "green chemistry" approach provides several advantages, including high product yields, drastically reduced reaction times (often to around 10 minutes), and milder reaction conditions (e.g., 50 °C). researchgate.net The simplified workup procedure further enhances the appeal of this methodology for efficient library synthesis. researchgate.net

Esterification and Transesterification Strategies for Methyl Ester Formation

The final step in the synthesis of the target compound, or a necessary intermediate conversion, is the formation of the methyl ester. If the indole synthesis yields an ethyl ester or the carboxylic acid, a subsequent esterification or transesterification is required.

Esterification of a synthesized indole-2-carboxylic acid can be readily achieved using standard methods. A common procedure involves dissolving the carboxylic acid in methanol (B129727) with the slow addition of a reagent like thionyl chloride. google.com

Transesterification is the conversion of one ester to another, for example, from an ethyl indole-2-carboxylate to the corresponding methyl ester. This can be accomplished using various catalysts. Scandium(III) triflate (Sc(OTf)₃) has been reported to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Similarly, silica (B1680970) chloride and various zinc clusters have been shown to be efficient catalysts for this transformation under mild conditions. organic-chemistry.org The choice of catalyst can be critical to tolerate other functional groups present in the molecule. organic-chemistry.org

| Transformation | Starting Material | Reagents/Catalyst | Product |

| Esterification | Indole-2-carboxylic acid | Methanol, Thionyl chloride | Methyl indole-2-carboxylate google.com |

| Transesterification | Ethyl indole-2-carboxylate | Methanol, Sc(OTf)₃ or other catalysts | Methyl indole-2-carboxylate organic-chemistry.org |

Regioselective Functionalization and Substituent Introduction on the Indole Ring System

Once the indole-2-carboxylate core is established, further diversification can be achieved through regioselective functionalization. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3-position being particularly reactive.

C3-Substitution through Friedel-Crafts Acylation and Subsequent Transformations in Indole-2-Carboxylates

The C3 position of the indole ring is the most nucleophilic and is readily targeted for electrophilic substitution. Friedel-Crafts acylation is a classic and effective method for introducing an acyl group at this position. acs.org For indole-2-carboxylates, which possess an electron-withdrawing group at C2, the C3 position remains the preferred site for acylation. The reaction typically involves treating the indole-2-carboxylate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org

For example, the acylation of ethyl 5-chloroindole-2-carboxylate with various acyl chlorides has been successfully demonstrated, yielding the corresponding 3-acyl-5-chloroindole-2-carboxylates. acs.org The introduced C3-acyl group is a versatile handle for further chemical modifications. For instance, it can be reduced to an alkyl group using reducing agents like triethylsilane in the presence of trifluoroacetic acid, providing access to a wide range of C3-alkylated indole-2-carboxylates. acs.org This two-step sequence of acylation followed by reduction is a powerful strategy for the synthesis of diverse indole analogs.

| Reaction | Substrate | Reagents | Product |

| Friedel-Crafts Acylation | Indole-2-carboxylate | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Acyl-indole-2-carboxylate acs.org |

| Reduction of Acyl Group | 3-Acyl-indole-2-carboxylate | (Et)₃SiH, CF₃COOH | 3-Alkyl-indole-2-carboxylate acs.org |

This strategic functionalization at the C3 position is critical for exploring the structure-activity relationships of indole-based compounds and for the rational design of new molecules with desired properties.

N1-Alkylation Methodologies for Substituted 1H-Indoles

The functionalization of the N1 position of the indole ring is a fundamental step in modifying the electronic and steric properties of indole-based molecules, significantly influencing their biological activity. A variety of methods have been developed for the N-alkylation of indoles, ranging from classical approaches to modern transition-metal-catalyzed reactions. researchgate.net

Standard N-alkylation protocols often involve the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.netnih.gov This traditional procedure is generally efficient and selective for N-alkylation over C-alkylation. researchgate.net However, the scope can be limited by the requirement for strong bases and reactive alkylating agents.

To overcome these limitations, alternative methods have been established. The Mitsunobu reaction, utilizing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), allows for the N-alkylation of indoles with a broad range of alcohols under milder conditions. researchgate.net Furthermore, transition-metal catalysis has emerged as a powerful tool for N-alkylation. Palladium-catalyzed systems, for instance, have demonstrated high efficiency for the N-alkylation of electron-deficient indoles. mdpi.com Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has also been developed as an effective method. researchgate.net

Regioselectivity is a key consideration, particularly in scaffolds like indazoles, which are bioisosteres of indoles. Studies have shown that both steric and electronic effects of substituents on the ring influence the N1/N2 alkylation ratio. For instance, the combination of NaH in THF has been shown to be a promising system for achieving high N-1 selectivity in indazoles. nih.gov In some cases, reaction conditions can be tuned to favor one isomer over another; indium-catalyzed reactions of 2,3-disubstituted indoles can be directed toward either N1- or C6-alkylation by simply changing the solvent. acs.org

Comparison of N1-Alkylation Methodologies for Indoles

| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Classical Alkylation | NaH, Alkyl Halide | Anhydrous THF or DMF | Operationally simple, high yield for many substrates | researchgate.netnih.gov |

| Mitsunobu Reaction | DEAD/TMAD, PPh3/PBu3, Alcohol | Mild, neutral conditions | Broad alcohol scope, avoids strong bases | researchgate.net |

| Palladium Catalysis | Palladium complex, Chiral Ligand | Dichloroethane, Room Temperature | Effective for electron-deficient indoles, potential for asymmetry | mdpi.com |

| Copper Catalysis | Copper Iodide (CuI), N-Tosylhydrazone | Ligand (e.g., tri(p-tolyl)phosphine), Base (KOH) | Direct use of N-tosylhydrazones as alkyl sources | researchgate.net |

| Indium-Catalyzed Alkylation | In(OTf)3, p-Quinone Methides | Solvent-dependent (THF for N1-selectivity) | Tunable regioselectivity (N1 vs. C6) | acs.org |

Strategic Introduction of Alkyl and Electron-Withdrawing Groups at the C5-Position

Functionalization of the indole benzene (B151609) ring, particularly at the C5-position, is challenging due to the inherent reactivity of the pyrrole (B145914) ring, which typically favors electrophilic substitution at C3. Modifying the C5 position often requires specialized strategies to overcome its lower reactivity. sciencedaily.com

Introduction of Alkyl Groups:

Recent advancements have enabled the direct C-H alkylation at the C5 position. A notable method employs a relatively inexpensive copper-based catalyst system, in combination with silver salts, to selectively introduce alkyl groups to the C5 carbon with yields up to 91%. sciencedaily.com This copper-catalyzed approach offers a cost-effective and scalable route for C5 modification. Another strategy involves a domino aza-Michael-SNAr-heteroaromatization sequence, which has been successfully used to synthesize C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. mdpi.com This method proceeds under relatively mild conditions using a base like potassium carbonate in DMF. mdpi.com Furthermore, C5-alkylated indolines can be synthesized via a Friedel-Crafts alkylation of N-benzylindolines with nitroolefins, which can then be aromatized to the corresponding indoles. researchgate.net

Introduction of Electron-Withdrawing Groups (EWGs):

The direct introduction of electron-withdrawing groups at C5 is often difficult. A common and effective strategy involves a two-step process starting with regioselective halogenation. An efficient C5-H direct iodination of indoles has been developed that proceeds under mild, metal-free conditions, likely through a radical pathway. rsc.org The resulting C5-iodoindole is a versatile intermediate that can be subjected to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various functional groups, including EWGs. Indoles substituted with EWGs at the C2 or C3 positions are known to exhibit altered reactivity, becoming susceptible to nucleophilic addition and cycloaddition reactions, which opens up further avenues for complex molecule synthesis. researchgate.net

Strategies for C5-Position Functionalization of Indoles

| Strategy | Target Group | Methodology | Key Reagents/Catalysts | References |

|---|---|---|---|---|

| Direct C-H Alkylation | Alkyl | Copper-Catalyzed Reaction | Cu(OAc)2·H2O, AgSbF6 | sciencedaily.com |

| Domino Reaction | Alkyl | Aza-Michael-SNAr-Heteroaromatization | Primary amine, K2CO3, DMF | mdpi.com |

| Alkylation via Indoline | Alkyl | Friedel-Crafts Alkylation & Oxidation | Zn(OTf)2, Nitroolefin | researchgate.net |

| Halogenation-Coupling | Electron-Withdrawing | Regioselective C5-Iodination | Iodinating agent (e.g., NIS) | rsc.org |

Innovations in Green Chemistry and Sustainable Synthesis of Indole Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency. The synthesis of indole derivatives has been a fertile ground for such innovations. researchgate.net

A significant trend is the replacement of conventional heating with alternative energy sources like microwave irradiation. tandfonline.comtandfonline.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. tandfonline.comtandfonline.com

The use of environmentally benign solvents is another key aspect of green indole synthesis. Water and ethanol (B145695) are increasingly used as replacements for toxic and volatile organic solvents. openmedicinalchemistryjournal.comrsc.orgrug.nl For example, a sustainable multicomponent reaction for assembling the indole core has been developed that proceeds under mild conditions in ethanol without a metal catalyst. rsc.orgrug.nl

Catalysis is central to green chemistry, with a focus on developing highly efficient and recyclable catalysts. Magnetic nanoparticles (MNPs) have emerged as promising catalyst supports, as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.net Other green approaches include the use of ionic liquids, which can act as both solvent and catalyst, and the development of solvent-free and catalyst-free reactions, sometimes promoted by visible light. openmedicinalchemistryjournal.com Multicomponent reactions (MCRs) are also inherently green as they combine multiple starting materials in a single step, which improves atom economy and reduces the number of purification steps required. rsc.orgrug.nl

Green Chemistry Approaches in Indole Synthesis

| Approach | Description | Key Advantages | References |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid reaction rates, improved yields, fewer side products. | tandfonline.comtandfonline.com |

| Green Solvents | Employing water, ethanol, or ionic liquids instead of hazardous solvents. | Reduced toxicity and environmental impact, improved safety. | openmedicinalchemistryjournal.comrsc.orgrug.nl |

| Reusable Catalysts | Using catalysts like magnetic nanoparticles that can be easily recovered and reused. | Reduced waste, lower cost, improved process sustainability. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form the final product. | High atom economy, operational simplicity, reduced waste. | rsc.orgrug.nl |

| Solvent-Free/Catalyst-Free Reactions | Reactions conducted without a solvent, sometimes using visible light as an energy source. | Eliminates solvent waste, economical, simplifies purification. | openmedicinalchemistryjournal.com |

Structure Activity Relationship Sar Studies of Methyl 5 Ethyl 1h Indole 2 Carboxylate Derivatives

Systemic Analysis of Substituent Impact on Biological Activity Profiles

The Critical Role of the C3-Position in Ligand Efficacy and Allosteric Modulation

The C3-position of the indole-2-carboxylate (B1230498) scaffold plays a pivotal role in determining both ligand efficacy and allosteric modulatory effects. Research has shown that the nature and size of the substituent at this position can profoundly influence the interaction of the molecule with its target receptor. For instance, in the context of cannabinoid CB1 receptor allosteric modulators, the presence of a linear alkyl group at the C3-position is considered crucial. acs.org

Studies have demonstrated that the length of this alkyl chain has a significant impact on the allosteric modulation of the orthosteric binding site. acs.org For example, modifications to the C3-alkyl group have been shown to enhance the allosteric effect, as reflected by an improvement in the cooperativity factor α. acs.org Specifically, increasing the length of the C3 alkyl chain from an ethyl to an n-propyl, n-butyl, or n-pentyl group has been associated with a significant enhancement of binding cooperativity. acs.org This suggests that the C3-substituent likely interacts with a specific hydrophobic pocket within the allosteric binding site, and the length of the alkyl chain is critical for optimal interaction and subsequent modulation of the receptor's function.

Furthermore, the introduction of other functionalities at the C3 position, such as a formyl group that can be further modified, has been a strategy to probe the spatial and chemical requirements of the binding pocket. nih.gov These investigations underscore the sensitivity of the biological activity to even minor alterations at the C3-position, highlighting its critical role in the rational design of potent and selective allosteric modulators. acs.orgnih.gov

Influence of C5-Substitution on Binding Affinity and Modulatory Capacity

The C5-position of the indole (B1671886) ring is another key determinant of the binding affinity and modulatory capacity of indole-2-carboxylate derivatives. SAR studies have consistently shown that the electronic properties of the substituent at this position are of particular importance. A key finding is the preference for an electron-withdrawing group at the C5-position to enhance allosteric modulation. acs.org

The following table summarizes the impact of C5-substituents on the activity of certain indole derivatives:

| Compound | C5-Substituent | Biological Activity | Reference |

| Analog 1 | H | Moderate Activity | acs.org |

| Analog 2 | Cl | High Activity | acs.org |

| Analog 3 | NO2 | Potent Activity | researchgate.net |

Significance of the Ester Moiety (Methyl, Ethyl, and Carboxylic Acid) on Target Interactions

The ester moiety at the C2-position of the indole scaffold is a critical functional group that directly participates in target interactions. The nature of this group, whether it is a methyl ester, an ethyl ester, or a free carboxylic acid, can significantly impact the compound's binding affinity and pharmacological profile. The ester group can act as a hydrogen bond acceptor, and its conversion to a carboxylic acid introduces a potential hydrogen bond donor and a charged group, which can lead to different binding modes.

For instance, in the development of antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, a series of indole-2-carboxylates were synthesized and evaluated. nih.gov The carboxylic acid form was found to be crucial for potent antagonist activity. nih.gov The hydrolysis of the ester to the corresponding carboxylic acid is often a key step in achieving high affinity for the target. nih.gov This suggests that the carboxylate group may form a critical ionic interaction or a strong hydrogen bond with a specific residue in the binding site.

Conversely, in other contexts, the ester form may be preferred for reasons such as improved cell permeability or to avoid the high polarity of the carboxylic acid. The choice between a methyl or ethyl ester can also fine-tune the steric and electronic properties of the molecule, potentially leading to improved binding or altered selectivity. The conversion between these forms is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Effects of N1-Substituents on Receptor Binding and Pharmacological Outcomes

The N1-position of the indole ring, bearing the indole nitrogen, offers another site for chemical modification that can influence receptor binding and pharmacological outcomes. Substitution at this position can alter the molecule's conformation, lipophilicity, and hydrogen bonding capacity. The indole N-H is a potential hydrogen bond donor, and its substitution removes this capability, which can have a significant impact on target interaction.

Studies on N-substituted indole-2-carboxylic acid esters have been conducted to explore their potential as selective enzyme inhibitors. nih.gov For example, replacing the hydrogen at the N1-position with benzyl (B1604629) or phenyl groups has been investigated. nih.gov Such modifications can introduce additional steric bulk and potential for pi-stacking interactions, which can either enhance or diminish binding affinity depending on the topology of the receptor's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-2-Carboxylate Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For indole-2-carboxylate and related indole-2-carboxamide scaffolds, QSAR studies have been instrumental in understanding the structural requirements for their activity, for instance, as CB1 receptor antagonists. ijpar.comresearchgate.net

These models often reveal the importance of various physicochemical and structural descriptors in determining the biological response. For example, a QSAR study on a series of indole-2-carboxamides suggested that the electrostatic potential charges at specific atoms within the indole-2-carboxamide pharmacophore are critical for activity. ijpar.comresearchgate.net The study indicated that an increase in charge at certain atoms may be unfavorable for activity, while an increased electrostatic potential charge at another atom may be favorable. ijpar.comresearchgate.net

Furthermore, these models can highlight the importance of electronic effects, suggesting that the presence of electron-withdrawing or electron-releasing groups at specific positions can positively contribute to the desired biological activity. ijpar.comresearchgate.net The insights gained from QSAR studies can guide the rational design of new derivatives with improved potency and selectivity. By identifying the key structural features that govern activity, QSAR provides a predictive framework for prioritizing the synthesis of novel compounds, thereby saving time and resources in the drug discovery process. ijpar.comresearchgate.net

Principles of Rational Drug Design for Modulating Indole-2-Carboxylate Activity

The principles of rational drug design are extensively applied to modulate the activity of indole-2-carboxylate derivatives. This approach relies on a deep understanding of the SAR and the three-dimensional structure of the biological target. The goal is to design molecules that have a high affinity and selectivity for their intended target, thereby maximizing therapeutic efficacy and minimizing off-target effects.

A key principle in the rational design of indole-2-carboxylate modulators is the strategic modification of the scaffold at key positions, as identified through SAR studies. For example, knowing that a linear alkyl group of a specific length at the C3-position is optimal for allosteric modulation of the CB1 receptor allows for the focused design of analogs with variations around this optimal length to fine-tune activity. acs.org Similarly, the established preference for an electron-withdrawing group at the C5-position directs synthetic efforts towards incorporating such functionalities. acs.org

Fragment-based drug design is another rational approach that has been utilized, where fragments of known active compounds are incorporated into the indole-2-carboxylate scaffold. nih.gov Molecular docking and 3D-QSAR calculations are also powerful tools in rational drug design. nih.gov These computational methods can predict the binding mode of a ligand within the active site of a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information can then be used to design new molecules with improved binding characteristics. The ultimate aim of rational drug design is to create a virtuous cycle of design, synthesis, and testing that leads to the development of novel therapeutic agents with superior pharmacological profiles.

Mechanistic Investigations into the Biological Actions of Indole 2 Carboxylates

Advanced Ligand-Target Binding Mode Analysis

The efficacy of indole-2-carboxylate (B1230498) derivatives across these diverse targets is rooted in a combination of specific, non-covalent interactions that stabilize the ligand-target complex. The precise nature of these interactions is dictated by the specific substitutions on the indole (B1671886) scaffold and the topology of the target's binding pocket.

Chelation: This is a primary interaction mechanism for targets containing metal cofactors. In both HIV-1 integrase and metallo-β-lactamases, the carboxylate group at the C2 position, often in concert with other nearby heteroatoms, chelates essential divalent metal ions (Mg²⁺ or Zn²⁺), disrupting the enzyme's catalytic machinery. nih.govrsc.orgresearchgate.net

π-π Stacking: This interaction is crucial for enhancing binding affinity, particularly in the context of HIV-1 integrase inhibition. Aromatic moieties, such as a halogenated phenyl ring added to the indole core, can form π-π stacking interactions with nucleotide bases (e.g., dC20) of the viral DNA, anchoring the inhibitor more firmly in the active site. nih.govrsc.orgresearchgate.net

Hydrogen Bonding Networks: Hydrogen bonds play a significant role in orienting the inhibitor within the binding site and contributing to binding affinity. For example, in the FBPase allosteric site, N-arylsulfonyl-indole-2-carboxamide derivatives form multiple hydrogen bonds with key amino acid residues like Gly26, Leu30, and Thr31, which are crucial for stable binding. mdpi.com

Hydrophobic Interactions: These interactions are fundamental to the binding of indole derivatives in nonpolar pockets. The elongation of alkyl chains at the C3 position of indole-2-carboxamides enhances binding to the CB1 receptor through increased hydrophobic interactions. nih.gov Similarly, these groups can interact with hydrophobic cavities within the HIV-1 integrase active site, improving inhibitory potency. nih.govnih.gov

These varied binding modes underscore the chemical tractability of the indole-2-carboxylate scaffold, allowing for its rational modification to achieve high affinity and selectivity for a wide range of biological targets.

Analysis of Conformational Dynamics and Their Role in Biological Recognition

The biological activity of indole-2-carboxylate derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of these molecules to adopt specific spatial arrangements allows for optimal interactions with biological targets. In the case of methyl 5-ethyl-1H-indole-2-carboxylate, the conformational landscape is primarily dictated by the rotational freedom of the C2-ester and C5-ethyl substituents. These seemingly subtle conformational preferences can have a profound impact on the molecule's recognition by and interaction with enzymes and receptors.

Rotational Dynamics of the C2-Ester Group

The orientation of the methyl carboxylate group at the C2 position is a critical determinant of the molecule's interaction profile. The rotation around the single bond connecting the ester group to the indole ring is not entirely free, being governed by a rotational energy barrier. This barrier arises from steric hindrance and electronic effects between the ester group and the indole nucleus.

Computational studies on analogous N-carbomethoxylated indole derivatives have provided insights into the rotational barriers of similar functional groups attached to the indole core. For instance, theoretical modeling using molecular mechanics has shown the existence of two conformational minima for the carbamate (B1207046) group, corresponding to the E and Z isomers, with calculated energy barriers for their interconversion ranging from 9.8 to 12.8 kcal/mol. scielo.org.mx While not a direct measure for the C2-ester group, these values suggest a significant, though surmountable, energy barrier to rotation at room temperature.

For this compound, two principal low-energy conformations of the ester group can be postulated: one where the carbonyl oxygen is oriented towards the N1 position of the indole ring (syn-conformation) and another where it is directed away from it (anti-conformation). The relative stability of these conformers is influenced by a delicate balance of steric and electronic interactions. The syn-conformation may be stabilized by a weak intramolecular hydrogen bond between the N-H of the indole and the carbonyl oxygen, a phenomenon observed in the crystal structure of related indole-2-carboxylate derivatives. nih.gov Conversely, steric repulsion between the ester's methyl group and the C3-H of the indole ring could destabilize this arrangement.

The preferred conformation of the C2-ester group is crucial for biological recognition. In molecular docking studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the orientation of the carboxylic acid (and by extension, an ester) was found to be critical for chelating with magnesium ions in the active site. mdpi.com Similarly, for Mcl-1 inhibitors, two distinct binding poses were observed, differing by a 180° rotation of the indole-2-carboxylic acid moiety, which significantly impacted the interactions with key amino acid residues. acs.org

Table 1: Postulated Rotational Barriers and Conformational Preferences of the C2-Ester Group in this compound (based on analogous compounds).

| Parameter | Estimated Value | Primary Influencing Factors | Implication for Biological Recognition |

|---|---|---|---|

| Rotational Energy Barrier | ~10-15 kcal/mol | Steric hindrance with indole C3-H, Electronic repulsion/attraction | Defines the flexibility to adopt an active conformation upon binding. |

| Preferred Conformation | syn or anti | Potential for intramolecular hydrogen bonding, steric bulk of the ester's alkyl group | Determines the initial orientation for receptor approach and binding. |

Conformational Flexibility of the C5-Ethyl Group

The substitution at the C5 position of the indole nucleus has been shown to be a key factor in modulating the biological activity of various indole derivatives. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the nature of the C5 substituent (e.g., chloro or fluoro) significantly impacted potency. nih.gov While these are not alkyl groups, it highlights the sensitivity of the binding pocket to the substitution pattern on the indole's benzene (B151609) ring. The conformational space occupied by the C5-ethyl group can influence hydrophobic interactions within a receptor's binding site. A particular orientation might be favored to maximize van der Waals contacts or to avoid steric clashes.

Table 2: Potential Conformational States of the C5-Ethyl Group and Their Significance.

| Conformational State | Description | Potential Impact on Biological Interaction |

|---|---|---|

| Extended | The ethyl group is oriented away from the bulk of the indole nucleus. | May facilitate entry into a narrow hydrophobic pocket. |

| Tucked | The ethyl group is oriented more in plane with the indole ring. | Could be important for maximizing surface contact with a flat region of the binding site. |

The Synergy of Conformational Dynamics in Biological Recognition

In essence, while the indole scaffold provides the core structure, the conformational flexibility of the methyl carboxylate and ethyl groups allows for a fine-tuning of the molecule's shape. This adaptability can be crucial for an induced-fit mechanism of binding, where the ligand and the receptor mutually adjust their conformations to achieve a stable complex. The energy barriers to rotation of these substituents must be low enough to allow for the adoption of the bioactive conformation without a significant energetic penalty.

Computational Chemistry and Theoretical Studies on Methyl 5 Ethyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations and Electronic Structure Theory

No published studies were identified that specifically report on the quantum chemical calculations of methyl 5-ethyl-1H-indole-2-carboxylate.

Geometry Optimization and Electronic Structure Determination via Density Functional Theory (DFT)

There are no available data from Density Functional Theory (DFT) calculations that would define the optimized geometry and electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, has not been reported in the scientific literature. Consequently, reactivity predictions based on FMO theory for this specific compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps for this compound, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, have not been published.

Derivation of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

There are no reported studies that have calculated the global reactivity descriptors such as chemical hardness, softness, or the electrophilicity index for this compound.

Molecular Modeling and Dynamics Simulations

Dedicated molecular modeling and dynamics simulations for this compound are not described in the reviewed literature.

Molecular Docking for Predicting Ligand-Protein Interactions and Virtual Screening Applications

No molecular docking studies featuring this compound to predict its interaction with specific protein targets or its application in virtual screening have been found in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ensemble Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and stability. The simulation tracks the trajectories of atoms by solving Newton's equations of motion, offering a view of the molecule's dynamic behavior in a simulated environment, such as in a solvent or interacting with a biological target. tandfonline.comnih.gov

The primary focus of MD simulations for this molecule would be to understand the rotational freedom of the ethyl group at the C5 position and the methyl ester group at the C2 position. These simulations reveal the most energetically favorable conformations and the transitions between them. By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability of the indole (B1671886) core and the flexibility of its substituents. tandfonline.com An ensemble analysis of the simulation snapshots provides a statistical picture of the accessible conformations, which is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. mdpi.com

| Simulation Parameter | Typical Value/Observation for Indole Derivatives | Purpose |

| Simulation Time | 100-500 nanoseconds | To ensure adequate sampling of conformational space. |

| RMSD (Backbone) | 1-3 Å | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating overall stability. |

| RMSF (Side Chains) | Varies; higher for ethyl & methyl groups | Reveals the flexibility of specific parts of the molecule, such as the substituents. |

| Radius of Gyration (Rg) | Stable over time for folded structures | Indicates the compactness of the molecule during the simulation. |

Advanced Free Energy Calculations (e.g., MM/PBSA)

To quantify the binding affinity of this compound to a potential protein target, advanced free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. tandfonline.com This technique combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding of a ligand to a receptor. nih.govacs.org The calculation is typically performed on snapshots taken from an MD simulation of the protein-ligand complex. frontiersin.org

The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the isolated ligand and protein from the free energy of the protein-ligand complex. The energy of each species is determined as a sum of several components: the molecular mechanics energy (internal, van der Waals, and electrostatic energies), the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area, SASA). nih.govacs.org This method provides a more accurate estimation of binding affinity than standard docking scores, offering valuable insights into the key energetic contributions driving the interaction. frontiersin.org

| Energy Component (MM/PBSA) | Description | Contribution to Binding |

| ΔE_vdw | van der Waals Energy | Favorable (negative) |

| ΔE_elec | Electrostatic Energy | Favorable (negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (positive); energy penalty for desolvating polar groups. |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (negative); related to the hydrophobic effect. |

| ΔG_bind | Total Binding Free Energy | Sum of all components; more negative values indicate stronger binding. |

In Silico Prediction of Physicochemical and Pharmacokinetic Properties for Research Design

In the early stages of research, in silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. scielo.brnih.gov These predictions help to identify potential liabilities and guide the design of derivatives with more favorable drug-like characteristics. espublisher.comnih.gov For this compound, various computational models and web-based platforms, such as SwissADME and pkCSM, can be used to estimate a wide range of physicochemical and pharmacokinetic parameters. tandfonline.comparssilico.com

Key properties include molecular weight, lipophilicity (log P), water solubility, and the number of hydrogen bond donors and acceptors, which are assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. researchgate.net Further predictions can encompass gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags. This comprehensive in silico profiling allows researchers to prioritize compounds and design experiments more efficiently. parssilico.comschrodinger.com

| Property | Predicted Value for this compound | Significance |

| Molecular Formula | C12H13NO2 | - |

| Molecular Weight | 203.24 g/mol | Conforms to Lipinski's rule (<500) |

| log P (Lipophilicity) | 2.95 | Optimal range for cell permeability |

| Water Solubility | Moderately soluble | Affects absorption and formulation |

| H-Bond Donors | 1 | Conforms to Lipinski's rule (<5) |

| H-Bond Acceptors | 2 | Conforms to Lipinski's rule (<10) |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low predicted risk of drug-drug interactions via this enzyme |

Theoretical Investigations of Solvation Effects and Spectroscopic Property Predictions

Theoretical methods, particularly those based on Density Functional Theory (DFT), are used to investigate how a solvent environment affects the properties of this compound and to predict its spectroscopic signatures. nih.govresearchgate.net Solvation effects are crucial as they can influence molecular conformation, electronic structure, and reactivity. These effects can be modeled using implicit continuum models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a uniform dielectric medium. rsc.org This approach can predict shifts in spectroscopic signals (e.g., UV-Vis absorption) when moving from a nonpolar to a polar solvent. nih.govdtic.mil

DFT calculations can also accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. tsijournals.com By comparing the calculated spectrum with experimental data for related molecules, specific vibrational modes of the indole ring, the ethyl substituent, and the carboxylate group can be assigned. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, providing a theoretical prediction of the UV-Visible absorption spectrum. nih.gov These computational spectroscopic analyses are vital for interpreting experimental data and confirming molecular structure. nih.gov

| Spectroscopic Method | Predicted Property | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Prediction of characteristic peaks for N-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-H bends. |

| UV-Visible Spectroscopy | λ_max (maximum absorption wavelength) | Prediction of electronic transitions (e.g., π → π*), which are sensitive to solvent polarity. nih.gov |

| NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of ¹H and ¹³C chemical shifts to aid in structural elucidation. |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of methyl 5-ethyl-1H-indole-2-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals is achievable.

Based on data from analogous indole (B1671886) esters, the expected NMR chemical shifts for this compound in a solvent like DMSO-d₆ are detailed below. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| NH (1) | ~11.8 | s (broad) | - |

| C2 | - | - | ~127.5 |

| H3 | ~7.1 | s | ~108.0 |

| H4 | ~7.5 | s | ~121.0 |

| C5 | - | - | ~134.0 |

| H6 | ~7.0 | d | ~123.0 |

| H7 | ~7.4 | d | ~112.5 |

| C3a | - | - | ~127.0 |

| C7a | - | - | ~136.0 |

| 5-CH₂CH₃ | ~2.7 | q | ~29.0 |

| 5-CH₂CH₃ | ~1.2 | t | ~16.0 |

| C=O | - | - | ~162.0 |

| OCH₃ | ~3.8 | s | ~52.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the assignments and elucidating the complete bonding network. researchgate.net

Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key expected correlations include the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the 5-ethyl group, as well as the coupling between the aromatic protons H-6 and H-7 on the benzene (B151609) portion of the indole ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming assignments for H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and the protons and carbons of the ethyl and methyl ester groups. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information about the molecule's conformation. A NOESY spectrum would be expected to show correlations between the protons of the 5-ethyl group (specifically the -CH₂- protons) and the adjacent aromatic protons at the H-4 and H-6 positions. Additionally, correlations might be observed between the methyl ester protons and the H-3 proton, confirming their spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interaction Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to probe intermolecular forces, such as hydrogen bonding, in the solid state. The vibrational modes of indole derivatives are well-characterized. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3400-3300 | N-H stretching vibration of the indole ring. The position and broadness of this peak can indicate the extent of hydrogen bonding. researchgate.net |

| ν(C-H) aromatic | 3100-3000 | Stretching of C-H bonds on the aromatic indole ring. |

| ν(C-H) aliphatic | 3000-2850 | Stretching of C-H bonds in the ethyl and methyl groups. |

| ν(C=O) | 1720-1700 | Carbonyl stretching of the methyl ester group. This is typically a strong, sharp absorption in the IR spectrum. mdpi.com |

| ν(C=C) | 1600-1450 | Aromatic C=C bond stretching vibrations within the indole ring. |

| ν(C-O) | 1300-1200 | Asymmetric C-O-C stretching of the ester group. uh.edu |

In the solid state, the N-H stretching frequency is particularly informative. A shift to a lower wavenumber and broadening of the peak compared to its gas-phase or dilute solution value would provide strong evidence for intermolecular N-H···O=C hydrogen bonding between the indole N-H donor and the ester carbonyl oxygen acceptor of an adjacent molecule. researchgate.netmdpi.com

Mass Spectrometry (High-Resolution and Tandem MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₁₂H₁₃NO₂), the exact monoisotopic mass is 203.0946 u. High-resolution mass spectrometry (HRMS) would be used to measure this mass with high precision (typically to within 5 ppm), confirming the elemental formula.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion (M⁺•). Analysis of these fragments helps to piece together the molecular structure. Tandem MS (MS/MS) could be used to isolate a specific fragment and induce further fragmentation to confirm its structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the 5-ethyl group (benzylic cleavage), forming a stable secondary carbocation. libretexts.org |

| 172 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical from the ester group. libretexts.org |

| 144 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group as a radical. libretexts.orgmiamioh.edu |

| 130 | [C₉H₈N]⁺ | Further fragmentation involving the loss of the ethyl group and carbonyl group. |

The fragmentation pattern is dictated by the formation of the most stable ions. The benzylic cleavage leading to the [M - CH₃]⁺ ion at m/z 188 is expected to be a prominent pathway due to the stability of the resulting cation. chemguide.co.uklibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies Indicating Intramolecular Charge Transfer

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore, characterized by strong π → π* transitions. mdpi.com Typically, indoles exhibit two main absorption bands: a higher energy band (¹B_b) around 220 nm and a lower energy, broad band (¹L_a) between 260-290 nm.

For this compound, the electron-withdrawing methyl ester group at the 2-position and the electron-donating ethyl group at the 5-position can influence these transitions. The conjugation of the ester carbonyl with the indole π-system is expected to cause a bathochromic (red) shift of the ¹L_a band compared to unsubstituted indole.

Studying the UV-Vis spectrum in solvents of varying polarity can reveal solvatochromic effects. A significant shift in the absorption maximum (λ_max) with changing solvent polarity would suggest a difference in the dipole moment between the ground and excited states, indicative of intramolecular charge transfer (ICT). For this molecule, an ICT character could exist from the electron-rich indole ring towards the electron-accepting ester group upon photoexcitation. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Elucidation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Based on crystallographic studies of similar compounds like ethyl 1H-indole-2-carboxylate, a number of structural features can be predicted for this compound. nih.goviucr.org The indole bicyclic system is expected to be nearly planar. The most significant intermolecular interaction would likely be hydrogen bonding. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring, inverted molecule. This common interaction forms a stable R²₂(10) ring motif. mdpi.comnih.gov The crystal packing would then consist of these hydrogen-bonded dimers arranged in a pattern, such as a herringbone structure, influenced by weaker van der Waals forces. nih.gov

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Dominant Supramolecular Motif | Centrosymmetric R²₂(10) dimer nih.gov |

| Molecular Conformation | Indole ring and ester group are largely coplanar to maximize conjugation. |

Advanced Research Applications and Future Perspectives of Indole 2 Carboxylates

Development of Next-Generation Enzyme Inhibitors Based on Indole-2-Carboxylate (B1230498) Scaffolds

The indole-2-carboxylate core has been identified as a promising scaffold for the development of potent and selective enzyme inhibitors. Its ability to interact with the active sites of various enzymes makes it a valuable starting point for the design of novel therapeutics.

The indole-2-carboxylic acid scaffold has been identified as a potent framework for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The indole (B1671886) core, in conjunction with the C2 carboxyl group, has the ability to chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.govnih.gov This interaction is crucial for inhibiting the strand transfer process, a key step in the viral replication cycle.

Further structural modifications of the indole-2-carboxylic acid scaffold have been shown to significantly enhance inhibitory activity. For instance, the introduction of a long branch on the C3 position of the indole core can improve the interaction with a hydrophobic cavity near the active site of the integrase, leading to a marked increase in potency. nih.gov

While research has primarily focused on the broader indole-2-carboxylic acid scaffold, the development of specific derivatives, such as methyl 5-ethyl-1H-indole-2-carboxylate, holds promise for creating next-generation INSTIs. The ethyl group at the 5-position could potentially enhance binding affinity and specificity, possibly leading to improved potency and a better resistance profile against common viral mutations. The emergence of drug resistance mutations is a significant challenge in antiviral therapy, and novel inhibitors with different resistance pathways are urgently needed. frontiersin.orgaidsmap.com

Future research will likely focus on synthesizing and evaluating a range of 5-substituted indole-2-carboxylates to explore their structure-activity relationships and resistance profiles.

Indole-2-carboxylates have emerged as a novel and promising class of metallo-β-lactamase (MBL) inhibitors, offering a potential solution to the growing threat of antimicrobial resistance. bohrium.com MBLs are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating serious infections. bohrium.comnih.gov

Unlike many existing β-lactamase inhibitors that are ineffective against MBLs, indole-2-carboxylates have demonstrated a unique binding mode that allows them to inhibit all clinically relevant MBL classes. bohrium.comresearchgate.net This broad-spectrum activity is a significant advantage in the fight against multidrug-resistant bacteria. Furthermore, these inhibitors have been shown to restore the activity of carbapenem (B1253116) antibiotics both in vitro and in vivo, suggesting their potential for use in combination therapies. bohrium.comnih.gov

The development of specific indole-2-carboxylate derivatives is an active area of research. The strategic placement of substituents on the indole ring can influence the inhibitor's potency and pharmacokinetic properties. For example, the ethyl group in this compound could potentially enhance interactions with the enzyme's active site, leading to improved efficacy.

Table 1: Research Findings on Indole-2-Carboxylate Derivatives as MBL Inhibitors

| Derivative Class | Key Findings | Reference |

| Indole-2-carboxylates | Novel class of potent, broad-spectrum MBL inhibitors. | researchgate.net |

| Indole-2-carboxylates | Restore carbapenem activity against MBL-producing bacteria. | bohrium.com |

| Indole-2-carboxylates | Exhibit a unique binding mode different from other MBLIs. | bohrium.com |

The indole-2-carboxylic acid scaffold is also being investigated for the development of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov The inhibition of FBPase is a promising therapeutic strategy for the treatment of type 2 diabetes, as it can help to lower blood glucose levels. nih.govacs.org

Derivatives of indole-2-carboxylic acid have been shown to act as noncompetitive inhibitors of FBPase, binding to the allosteric site of the enzyme. nih.govebi.ac.uk This mode of inhibition offers several advantages, including the potential for greater selectivity and a reduced risk of off-target effects.

While several indole-based FBPase inhibitors have been identified, there is still a need for compounds with improved potency and drug-like properties. The exploration of various substitution patterns on the indole ring is a key focus of current research. acs.org The 5-ethyl substitution in this compound could potentially lead to derivatives with enhanced binding affinity for the allosteric site of FBPase.

Table 2: Investigational FBPase Inhibitors Based on the Indole Scaffold

| Compound Class | Mechanism of Action | Therapeutic Potential |

| N-arylsulfonyl-indole-2-carboxamides | Noncompetitive inhibition of FBPase. | Treatment of type 2 diabetes. |

| Indole-2-carboxylic acid derivatives | Allosteric inhibition at the AMP binding site. | Reduction of hepatic glucose production. |

Strategies for Overcoming Drug Resistance Mechanisms in Various Pathological Contexts

The versatility of the indole-2-carboxylate scaffold allows for the development of strategies to overcome drug resistance. In the context of MBL-mediated antibiotic resistance, the novel binding mechanism of indole-2-carboxylates provides a way to circumvent existing resistance mechanisms. bohrium.com By targeting the enzyme in a different manner than traditional β-lactam antibiotics and their inhibitors, these compounds can remain effective against resistant strains.

Similarly, in the development of HIV-1 integrase inhibitors, the ability to modify the indole-2-carboxylate structure allows for the design of compounds that can evade resistance mutations. By creating derivatives that bind to different regions of the active site or have altered interactions with key amino acid residues, it may be possible to develop inhibitors that are less susceptible to resistance. nih.gov

Exploration of Multi-Targeted Therapeutic Agents and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases such as cancer. nih.gov The indole-2-carboxamide scaffold has been explored for the development of multi-target antiproliferative agents. nih.gov By designing molecules that can simultaneously inhibit multiple kinases involved in cancer cell growth and survival, it is possible to achieve a more potent and durable therapeutic effect.

The development of indole-2-carboxylate derivatives with specific polypharmacological profiles is a promising area of research. By carefully selecting substituents and modifying the core structure, it may be possible to create compounds that target a desired set of proteins, leading to improved efficacy and a reduced likelihood of resistance.

Potential Applications in Optoelectronic Devices and Advanced Sensor Technologies Based on Molecular Properties

The unique photophysical properties of indole derivatives make them attractive candidates for applications in optoelectronics and sensor technology. mdpi.com The indole ring system is known to exhibit fluorescence, and its emission properties can be tuned by the introduction of various substituents. mdpi.com This tunability makes it possible to design indole-based compounds with specific optical properties for use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Indole derivatives have also been investigated as chemosensors for the detection of ions and small molecules. mdpi.com The ability of the indole nitrogen to interact with analytes can lead to changes in the fluorescence or absorption properties of the molecule, providing a basis for a sensing mechanism. The development of sensors based on indole-2-carboxylate derivatives could have applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Directions in the Design and Synthesis of Structurally Novel Indole-2-Carboxylate Scaffolds

There is no literature available that discusses this compound as a basis for future design or synthesis of novel scaffolds. The future outlook in the field concentrates on modifying the general indole-2-carboxylate core to enhance biological activity and selectivity for various targets, such as enzymes and receptors. nih.govrsc.org These forward-looking studies are based on existing, well-characterized indole derivatives, a category that does not currently include this compound.

Q & A

Q. What are the established synthetic routes for methyl 5-ethyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The synthesis of indole-2-carboxylate derivatives typically involves condensation reactions. For example, 3-formyl-1H-indole-2-carboxylate derivatives can be synthesized via refluxing 2-aminothiazolones or thiourea derivatives with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid mixtures . For this compound, analogous methods may apply, where the ethyl substituent is introduced via alkylation or via pre-functionalized starting materials. Reaction optimization focuses on controlling temperature (reflux conditions), stoichiometry (1.1 equiv of aldehyde derivatives), and purification steps (washing with acetic acid, ethanol, and diethyl ether) to improve yields .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques include:

- Melting Point Analysis : Indole derivatives like indole-5-carboxylic acid exhibit distinct melting ranges (e.g., 208–210°C), which can help verify purity .

- HPLC/GC Purity Checks : Commercial reagents often specify >95% purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

- NMR and IR Spectroscopy : For structural confirmation, H/C NMR identifies substituents (e.g., ethyl groups at position 5), while IR confirms ester carbonyl stretches (~1700 cm) .

Advanced Research Questions

Q. How can researchers address contradictory data in the regioselectivity of indole-2-carboxylate synthesis?

Contradictions in regioselectivity (e.g., abnormal vs. normal products in Fischer indole synthesis) arise from reaction conditions. For example, ethyl pyruvate 2-methoxyphenylhydrazone under HCl/EtOH produces both 6-chloro and 7-methoxy indole-2-carboxylates due to competing electrophilic substitution pathways . To mitigate this:

Q. What methodologies resolve discrepancies in biological activity data for indole-2-carboxylate derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) require:

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC values) .

- Structural-Activity Relationship (SAR) Analysis : Compare this compound with analogs (e.g., 5-bromo or 5-fluoro derivatives) to identify critical functional groups .

- Targeted Assays : Use enzyme-specific assays (e.g., FLT3 kinase inhibition) to isolate mechanisms .

Q. How can computational tools enhance the design of this compound derivatives for drug discovery?

- Molecular Docking : Screen against target proteins (e.g., FLT3 or phospholipase A2) to predict binding modes .

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

- MD Simulations : Assess stability of ligand-protein complexes over time to prioritize candidates .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors (acetic acid, ethanol) .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.